
5-Fluoro-2-(trifluoromethyl)benzamide
Overview
Description
5-Fluoro-2-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a benzene ring substituted with a fluorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position, linked to an amide functional group. It is utilized in pharmaceutical and agrochemical research, particularly in the development of antimicrobial agents and pesticide intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(trifluoromethyl)benzamide typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzoic acid with ammonia or an amine under suitable conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to convert the benzoic acid to the corresponding acid chloride, which then reacts with ammonia to form the benzamide .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates nucleophilic substitution, particularly at positions activated by the trifluoromethyl group.
Key Reactions:
- Hydroxylation: Reaction with aqueous NaOH under reflux yields hydroxylated derivatives via displacement of fluorine .
- Amination: Treatment with ammonia or amines (e.g., aniline) in polar aprotic solvents like DMF produces substituted anilines .
Conditions & Reagents:
Reaction Type | Reagents | Temperature | Solvent | Yield |
---|---|---|---|---|
Hydroxylation | NaOH (10%) | 80–100°C | H₂O/EtOH | 65–75% |
Amination | NH₃ (gas), CuSO₄ | 120°C | DMF | 45–60% |
Reduction Reactions
The amide group undergoes reduction to form primary amines.
Key Reactions:
Conditions:
Hydrolysis
The amide bond hydrolyzes under acidic or basic conditions:
Acidic Hydrolysis:
- Concentrated HCl (6M) at 100°C produces 5-fluoro-2-(trifluoromethyl)benzoic acid .
Basic Hydrolysis: - NaOH (2M) at 80°C yields the sodium salt of the benzoic acid .
Comparative Data:
Condition | Product | Yield |
---|---|---|
6M HCl, 100°C | Benzoic acid | 85% |
2M NaOH, 80°C | Sodium benzoate | 78% |
Hofmann Rearrangement
Treatment with bromine/NaOH converts the amide to a primary amine:
- Conditions: 0°C, stoichiometric Br₂, excess NaOH .
- Product: 5-Fluoro-2-(trifluoromethyl)aniline (yield: ~60%) .
Cross-Coupling Reactions
The trifluoromethyl group enables participation in palladium-catalyzed couplings:
Suzuki Coupling:
- Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives .
- Conditions: DME/H₂O (3:1), 80°C, 12 hours .
- Yield: 50–65% .
Oxidation Reactions
Controlled oxidation targets the aromatic ring or substituents:
KMnO₄ Oxidation:
- In acidic conditions, converts the trifluoromethyl group to a carboxylic acid.
- Product: 5-Fluoro-2-carboxybenzamide (yield: 55%).
Stability Under Thermal and Photolytic Conditions
- Thermal Stability: Decomposes above 250°C, releasing HF and forming polycyclic aromatic byproducts .
- Photolysis: UV irradiation (254 nm) in methanol induces defluorination, generating 2-(trifluoromethyl)benzamide .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
5-Fluoro-2-(trifluoromethyl)benzamide has been studied for its potential therapeutic applications. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it suitable for drug development.
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by modulating cellular pathways involved in tumor growth. For instance, a study highlighted the compound's ability to inhibit specific enzymes associated with cancer proliferation, suggesting its potential as a lead compound for anticancer drug development .
- Inflammatory Diseases : The compound has also been investigated for its role in treating inflammatory diseases. Its unique chemical structure allows it to interact with biological targets effectively, providing a basis for developing anti-inflammatory agents .
Material Science
In material science, this compound is utilized in the synthesis of advanced materials, particularly in the formation of metal-organic frameworks (MOFs).
- Gas Adsorption : The incorporation of fluorinated compounds into MOFs has shown promise in enhancing gas adsorption properties. Studies have demonstrated that these frameworks can selectively adsorb gases like carbon dioxide and methane, contributing to environmental remediation efforts .
- Polymer Chemistry : The compound serves as a monomer in the synthesis of fluorinated polymers, which possess excellent thermal stability and chemical resistance. These polymers are used in applications ranging from coatings to high-performance materials .
Environmental Applications
The environmental implications of this compound are significant, particularly regarding its stability and persistence in various ecosystems.
- Persistent Organic Pollutants : Due to its fluorinated nature, this compound may act as a persistent organic pollutant (POP). Research into its degradation pathways is crucial for understanding its environmental impact and developing strategies for remediation .
- Analytical Chemistry : The compound is also used as a standard reference material in analytical chemistry for the detection and quantification of similar fluorinated compounds in environmental samples. Its unique spectral properties allow for precise identification using techniques such as mass spectrometry .
Case Studies
Study Title | Focus Area | Findings |
---|---|---|
Anticancer Activity of Fluorinated Compounds | Medicinal Chemistry | Identified inhibition of cancer cell proliferation through enzyme modulation. |
Fluorous Metal−Organic Frameworks for Gas Adsorption | Material Science | Demonstrated enhanced CO₂ and CH₄ adsorption capabilities due to fluorination. |
Environmental Persistence of Fluorinated Compounds | Environmental Studies | Explored degradation pathways and potential ecological impacts of persistent organic pollutants. |
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with biological molecules, leading to various effects. The compound may inhibit certain enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Functional Group Variations
5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 654-99-9) :
This compound differs by replacing the amide group with a carboxylic acid. The absence of the amide reduces hydrogen-bonding capacity, impacting solubility and biological target interactions. It serves as a precursor in synthesizing benzamide derivatives .- N-[2-(Benzyloxy)-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS 648925-21-7): Features a benzyloxy substituent and chlorine atom, enhancing steric bulk and altering electronic properties.
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide :
A salicylamide derivative with a hydroxyl group and chlorine substitution. The hydroxyl group enables hydrogen bonding, while chlorine enhances electrophilicity, contributing to its potent cytotoxic activity against sulfate-reducing bacteria .
Substituent Position and Bioactivity
- Positional Isomers: 2-Fluoro-5-(trifluoromethyl)phenol (CAS 90381-08-1): A positional isomer with fluorine at the 2-position. The altered substitution pattern affects dipole moments and reactivity, influencing its utility as an intermediate in pesticide synthesis . 4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS 67515-60-0): The fluorine at the 4-position modifies electronic density distribution, impacting its role in nucleophilic aromatic substitution reactions .
Purity and Quality Control
- Analytical Data : NMR and GC-MS analyses confirm >98% purity for synthesized fluorinated benzamides, ensuring reliability in research and industrial applications .
- Industrial Standards : Compounds like 2-(trifluoromethyl)benzamide are regulated as pesticide residues (e.g., fluopyram metabolites), necessitating stringent purity standards for compliance with MRLs (Maximum Residue Limits) .
Antimicrobial Activity
- Salicylamide Derivatives: 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide: Exhibits 64–66% inhibition of Desulfovibrio piger biomass at 0.37–1.10 µmol/L, attributed to the synergistic effects of chlorine and trifluoromethyl groups disrupting sulfate reduction pathways .
Pharmacokinetic Considerations
- Hepatic Extraction : Fluorouracil derivatives (e.g., 5-fluoro-2′-deoxyuridine) demonstrate high hepatic extraction ratios (0.69–0.92), suggesting fluorinated benzamides could be optimized for targeted liver therapies .
Agrochemistry and Environmental Impact
Structural Analogs in Crop Protection
- N-(2-Chlor-5-fluorophenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide : Patented derivatives highlight the role of trifluoromethyl groups in enhancing pesticide efficacy and rainfastness .
Comparative Data Tables
Table 1: Physical and Chemical Properties
Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Purity | Key Applications |
---|---|---|---|---|---|
5-Fluoro-2-(trifluoromethyl)benzamide | 141179-72-8 | C₈H₅F₄NO | 207.13 | >97% | Antimicrobial research |
5-Fluoro-2-(trifluoromethyl)benzoic acid | 654-99-9 | C₈H₄F₄O₂ | 222.11 | >98% | Pharmaceutical precursor |
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide | 439144-72-6 | C₁₄H₈ClF₄NO₂ | 333.67 | >95% | Cytotoxic agent |
Biological Activity
5-Fluoro-2-(trifluoromethyl)benzamide, with the molecular formula C8H5F4N O and a molecular weight of 207.13 g/mol, is an organic compound that has garnered attention for its potential biological activities. Characterized by a benzamide structure, this compound features a fluorine atom and a trifluoromethyl group attached to the aromatic ring, enhancing its chemical properties and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, potentially leading to improved bioavailability and therapeutic efficacy. Research indicates that this compound may inhibit certain enzymes or receptors involved in critical biological pathways, particularly in cancer research.
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer properties. It has been investigated for its role in inhibiting the Hedgehog signaling pathway, which is implicated in various cancers. This inhibition can lead to reduced tumor growth and progression, making it a candidate for further drug development.
Table 1: Summary of Anticancer Studies
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
L1210 mouse leukemia cells | <10 | Inhibition of cell proliferation | |
Various cancer cell lines | Varies | Hedgehog pathway inhibition |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Compounds with similar trifluoromethyl substitutions have shown activity against various pathogens, including bacteria and viruses. This broad-spectrum antimicrobial potential opens avenues for developing new treatments against resistant strains.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on L1210 mouse leukemia cells. The results demonstrated potent inhibition of cell proliferation with an IC50 value in the nanomolar range, indicating strong anticancer activity. The mechanism involved the release of active metabolites that interfere with nucleic acid synthesis, leading to apoptosis in cancer cells .
Case Study 2: Interaction with Biological Targets
Research focusing on the binding affinity of this compound to various kinases revealed significant interactions that suggest potential therapeutic applications in oncology. The compound's structural modifications were found to enhance binding to specific targets involved in cancer signaling pathways .
Table 2: Binding Affinity Studies
Q & A
Basic Research Questions
Q. How can researchers characterize the purity and structural integrity of 5-Fluoro-2-(trifluoromethyl)benzamide?
- Methodology :
- NMR Spectroscopy : Use and NMR to confirm substitution patterns and fluorine/trifluoromethyl group positions .
- HPLC : Quantify purity using reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase).
- X-ray Crystallography : Resolve crystal structures using tools like Mercury CSD 2.0 to analyze intermolecular interactions and packing motifs .
Q. What are optimal reaction conditions for synthesizing this compound?
- Methodology :
- Start with fluorinated benzoyl chloride intermediates (e.g., 5-fluoro-2-(trifluoromethyl)benzoyl chloride) and perform nucleophilic amidation with ammonia or amines under inert conditions (e.g., THF, 0–5°C) .
- Monitor reaction progress via TLC or in situ IR spectroscopy to detect carbonyl intermediates.
Q. How should researchers assess the compound’s stability under experimental storage conditions?
- Methodology :
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.
- Test photostability by exposing samples to UV light (ICH Q1B guidelines) and quantify decomposition using HPLC .
Advanced Research Questions
Q. How can computational modeling predict biological targets for this compound?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) against protein databases (e.g., PDB) to identify binding affinities for enzymes or receptors. Focus on fluorinated motifs’ roles in hydrophobic interactions .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
Q. How to resolve contradictions in pharmacological activity data across different assays?
- Methodology :
- Compare assay conditions (e.g., cell lines, solvent systems). For example, DMSO concentration >1% may alter membrane permeability .
- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and cross-reference with structural analogs (e.g., 5-bromo-2-fluoro derivatives) to identify substituent-specific effects .
Q. What strategies optimize the compound’s solid-state properties for formulation?
- Methodology :
- Screen polymorphs via solvent evaporation or slurry conversion. Characterize using differential scanning calorimetry (DSC) and powder XRD .
- Co-crystallize with excipients (e.g., carboxylic acids) to enhance solubility without compromising thermal stability.
Q. How to design structure-activity relationship (SAR) studies for fluorinated benzamide derivatives?
- Methodology :
- Synthesize analogs with variations in fluorine/trifluoromethyl positions (e.g., 3-fluoro or 4-trifluoromethyl).
- Evaluate biological activity (e.g., IC in enzyme assays) and correlate with electronic (Hammett σ values) and steric parameters (Taft’s E) .
Q. How to analyze fluorinated byproducts during scale-up synthesis?
- Methodology :
Properties
IUPAC Name |
5-fluoro-2-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSNFNZCKPANLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372129 | |
Record name | 5-fluoro-2-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654-95-5 | |
Record name | 5-fluoro-2-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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